molecular formula C6H8O4 B12505823 3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

Cat. No.: B12505823
M. Wt: 144.12 g/mol
InChI Key: RXDFVNWKKAAOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol is a complex organic compound with the molecular formula C6H8O4. It is characterized by its unique tricyclic structure, which includes three oxygen atoms and a hydroxyl group. This compound is also known by other names such as 2,3-Anhydro-d-galactosan and 2,3-Anhydro-d-mannosan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol typically involves the cyclization of specific carbohydrate derivatives. One common method is the acid-catalyzed cyclization of galactose or mannose derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol involves its interaction with specific molecular targets. The hydroxyl group and oxygen atoms in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFVNWKKAAOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(O3)C(O1)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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